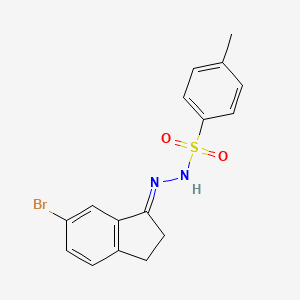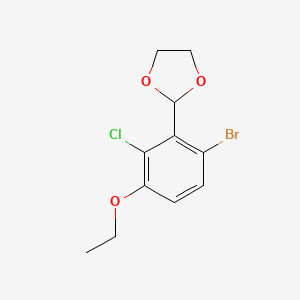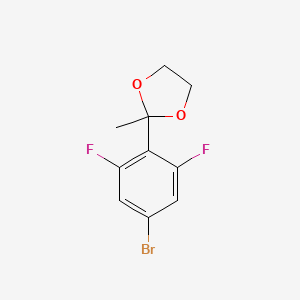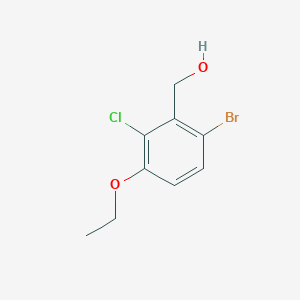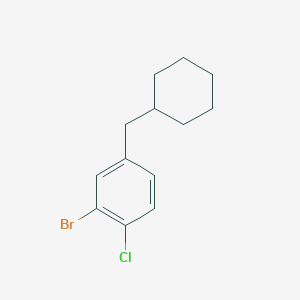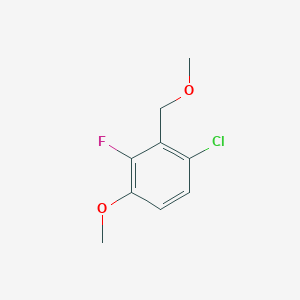
1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, including X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure of “this compound” is not provided in the sources I found .Applications De Recherche Scientifique
1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene has a wide variety of applications in the scientific research field. In organic synthesis, this compound can be used as a starting material for the synthesis of various compounds, such as polyhalogenated aromatic hydrocarbons, polychlorinated aromatic hydrocarbons, and polyfluorinated aromatic hydrocarbons. Additionally, this compound can be used in the study of reaction mechanisms and as a model compound for the study of the reactivity of halogenated aromatic hydrocarbons.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene is not yet fully understood. However, it is believed that the chlorine and fluorine atoms in this compound can act as electron-withdrawing groups, leading to an increase in the electron density of the aromatic ring. This can increase the reactivity of this compound, making it more susceptible to nucleophilic attack by other molecules. Additionally, the chlorine and fluorine atoms can also act as electron-donating groups, leading to an increase in the electron density of the aromatic ring. This can increase the reactivity of this compound, making it more susceptible to electrophilic attack by other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Additionally, this compound has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the metabolism of purines. In vivo studies have shown that this compound can cause DNA damage, leading to the formation of DNA adducts, which can lead to cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene in lab experiments is that it is a relatively inexpensive and readily available compound. Additionally, this compound is a halogenated derivative of benzene, making it a useful model compound for the study of the reactivity of halogenated aromatic hydrocarbons. However, there are some limitations to using this compound in lab experiments. For example, this compound is a relatively unstable compound, and it can be difficult to store and handle. Additionally, this compound can be toxic and can cause DNA damage, making it important to use proper safety precautions when handling it.
Orientations Futures
There are many potential future directions for the study of 1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene. One potential direction is the further study of the biochemical and physiological effects of this compound. Additionally, further research could be conducted on the mechanism of action of this compound and its potential applications in organic synthesis. Additionally, further research could be conducted on the toxicity of this compound and the development of safer and more efficient methods for the synthesis and handling of this compound. Finally, further research could be conducted on the environmental fate of this compound and its potential environmental impacts.
Méthodes De Synthèse
The synthesis of 1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene is typically achieved through a three-step process. First, an aromatic hydrocarbon such as benzene is reacted with chlorine and fluorine in the presence of a Lewis acid catalyst to yield 1-chloro-3-fluoro-4-methoxybenzene. This is followed by an oxidation reaction of the 1-chloro-3-fluoro-4-methoxybenzene with a mild oxidizing agent such as hydrogen peroxide or a chromium oxide/sulfuric acid mixture to yield this compound. Lastly, the this compound can be purified and isolated through distillation.
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c1-12-5-6-7(10)3-4-8(13-2)9(6)11/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVYUBZWYRTFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1F)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290505.png)


![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)
